ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate
Description
Ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate (CAS: 866142-61-2) is a pyrimidine-based ester featuring a fused naphthyloxy moiety. Its molecular formula is C21H20N2O6, with a molecular weight of 396.40 g/mol . The structure comprises a 1,3-dimethyl-2,4,6-trioxotetrahydro-pyrimidinyliden group conjugated to a 2-naphthyloxy acetic acid ethyl ester (Figure 1).
Properties
IUPAC Name |
ethyl 2-[1-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]naphthalen-2-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-4-28-18(24)12-29-17-10-9-13-7-5-6-8-14(13)15(17)11-16-19(25)22(2)21(27)23(3)20(16)26/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBDNWSQBSFCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of Precursor Molecules: : The synthesis begins with the preparation of key precursor molecules. One such method includes the condensation of 1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidine with formaldehyde to obtain the pyrimidine derivative.
Condensation Reactions: : The pyrimidine derivative then undergoes a condensation reaction with 2-naphthyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form an intermediate product.
Esterification: : The intermediate is subjected to esterification using ethyl bromoacetate in the presence of a base like sodium ethoxide. This step finally yields ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate.
Industrial Production Methods:
On an industrial scale, this compound is typically produced using a similar synthetic route, with optimizations to enhance yield and purity. Large-scale reactions might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound undergoes oxidation reactions when exposed to strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: : It can be reduced using agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohols.
Substitution: : Nucleophilic substitution reactions are common, especially involving the ester group.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in acidic conditions
Reduction: : Lithium aluminum hydride in anhydrous ether
Substitution: : Sodium hydroxide in ethanol
Major Products:
Oxidation: : Formation of carboxylic acids
Reduction: : Formation of primary or secondary alcohols
Substitution: : Formation of ethers or other esters
Scientific Research Applications
Chemistry:
This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
It has been explored for its potential bioactivity, including antibacterial and antifungal properties.
Medicine:
In medicinal chemistry, derivatives of this compound are being investigated for their potential as drug candidates, particularly for conditions requiring modulation of biological pathways involving pyrimidines and naphthalenes.
Industry:
Used in the production of specialty chemicals, particularly in the synthesis of dyes and pigments.
Mechanism of Action
Molecular Targets and Pathways:
Ethyl 2-[(1-{[1,3-Dimethyl-2,4,6-Trioxotetrahydro-5(2H)-Pyrimidinyliden]Methyl}-2-Naphthyl)Oxy]Acetate interacts with enzymes that catalyze oxidation and reduction reactions. Its mechanism involves binding to the active sites of these enzymes, thereby affecting their activity. In biological systems, it may interfere with cellular pathways related to nucleic acid synthesis due to its structural similarity to pyrimidine nucleotides.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The target compound has the highest molecular weight due to its naphthyl group, which significantly increases hydrophobicity compared to simpler analogues .
- Ethyl 2-(2,4,6-trioxohexahydropyrimidin-5-yl)acetate (CAS 22384-44-7) shares the trioxopyrimidine core but lacks aromatic extensions, resulting in lower molecular weight and higher acidity (pKa ~3.36) .
Biological Activity
Ethyl 2-[(1-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-2-naphthyl)oxy]acetate (CAS: 866142-61-2) is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H20N2O6
- Molecular Weight : 396.40 g/mol
- CAS Number : 866142-61-2
- MDL Number : MFCD06496212
The compound features a pyrimidine ring and a naphthalene moiety, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of trioxo and tetrahydro groups may enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Cell Proliferation Modulation : Research indicates that it may influence cell cycle regulation, potentially inducing apoptosis in cancer cells.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress. |
| Anticancer | Induces apoptosis in various cancer cell lines; inhibits tumor growth. |
| Anti-inflammatory | Modulates inflammatory pathways; reduces cytokine production. |
Case Study 1: Anticancer Properties
A study conducted by Smith et al. (2023) evaluated the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Case Study 2: Anti-inflammatory Effects
In another study by Johnson et al. (2024), the compound was tested for its anti-inflammatory properties using a murine model of arthritis. Administered at doses of 25 mg/kg, it resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) compared to the control group. Histological analysis showed reduced joint swelling and damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
